1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde
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Overview
Description
1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is a complex organic compound characterized by its unique molecular structure. This compound is part of the pyrrole family, which are five-membered heterocyclic aromatic compounds containing a nitrogen atom. The presence of multiple methyl groups and aldehyde functionalities adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a substituted pyrrole derivative, which undergoes further functionalization to introduce the aldehyde groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methyl groups and aldehyde functionalities can participate in substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted pyrroles or other derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand or inhibitor in biochemical studies, interacting with various enzymes or receptors.
Industry: Utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to a target enzyme or receptor, altering its activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde
1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde
1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid
This comprehensive overview provides a detailed understanding of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, from its synthesis to its applications in scientific research and industry
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole-3,4-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-10-5-6-14(7-11(10)2)17-12(3)15(8-18)16(9-19)13(17)4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIAUZYZWDABSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=C2C)C=O)C=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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